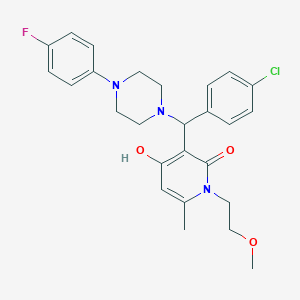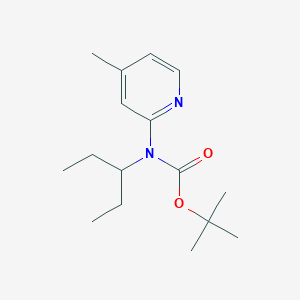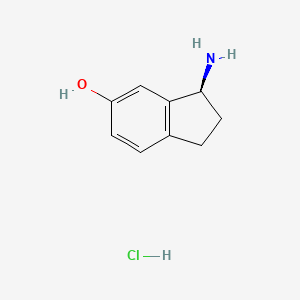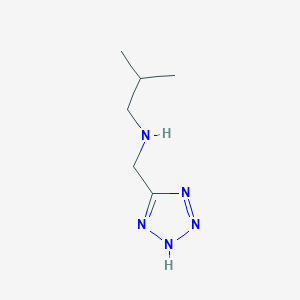![molecular formula C14H8Cl3N3O B2423706 1H-Indol-2,3-dion 3-[N-(2,4,6-Trichlorphenyl)hydrazon] CAS No. 298207-63-3](/img/structure/B2423706.png)
1H-Indol-2,3-dion 3-[N-(2,4,6-Trichlorphenyl)hydrazon]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C8H5NO2 . It is also known by other names such as Indole-2,3-dione, Isatin, o-Aminobenzoylformic anhydride, Isatic acid lactam, Isatine, Isatinic acid anhydride, Isotin, Pseudoisatin, 2,3-Diketoindoline, 2,3-Dioxo-2,3-dihydroindole, 2,3-Dioxoindoline, 2,3-Indolinedione, 2,3-Ketoindoline, 2,3-Dihydro-1H-indole-2,3-dione, NSC 9262, 2,3-Dihydroindole-2,3-dione, and indoline-2,3-dione .
Synthesis Analysis
The synthesis of “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” involves several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Molecular Structure Analysis
The molecular structure of “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” include a molecular weight of 147.1308 . More detailed properties such as density, melting point, boiling point, etc. can be found on various chemistry databases .Wissenschaftliche Forschungsanwendungen
- Anwendungen:
- Fe3+-Detektion: Forscher haben die Verwendung dieser Verbindung als selektiven optischen Chemosensor zur Detektion von Fe3+-Ionen untersucht . Seine Bindungsaffinität für Fe3+ macht es wertvoll für die Umweltüberwachung und biologische Studien.
- Indol-3-essigsäure: Diese Verbindung ist ein Pflanzenhormon, das durch den Abbau von Tryptophan in höheren Pflanzen produziert wird. Obwohl nicht direkt mit der in Frage stehenden Verbindung verwandt, unterstreicht es die breitere Bedeutung von Indolderivaten in der Pflanzenbiologie .
- Arzneimittelvorläufer: Isatin (1H-Indol-2,3-dion) und seine Derivate dienen als wichtige Vorläufer für die Arzneimittelsynthese. Forscher haben ihre chemischen Eigenschaften und biologischen Anwendungen untersucht . Diese Anwendungen erstrecken sich auf die pharmazeutische Chemie und die Arzneimittelentwicklung.
Chemosensorik und Metall-Ionen-Detektion
Biologische und pharmakologische Aktivitäten
Zusammenfassend lässt sich sagen, dass 1H-Indol-2,3-dion 3-[N-(2,4,6-Trichlorphenyl)hydrazon] in verschiedenen Bereichen vielversprechend ist, von der Chemosensorik bis zur Arzneimittelentwicklung. Seine einzigartige Struktur und seine funktionellen Gruppen machen es zu einem faszinierenden Thema für laufende Forschung und Innovation. 🌟
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The “1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” compound has attracted many attentions in the field of organic synthesis due to its easy modification with other organic compounds . It can be used as a precursor for drug synthesis . Future research may focus on its potential applications in the dye industry and in corrosion prevention .
Eigenschaften
IUPAC Name |
3-[(2,4,6-trichlorophenyl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3O/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,18,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSSPXJKFASYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2423623.png)
![2-methoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2423625.png)



![N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2423632.png)

![N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2423636.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1,3,4-trimethylcyclohex-3-ene-1-carboxamide;hydrochloride](/img/structure/B2423639.png)
![3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2423642.png)
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2423643.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)

![2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2423646.png)
